Methyl 4-amino-2-bromo-5-fluorobenzoate CAS 1196693-85-2 chemical properties and molecular weight
Methyl 4-amino-2-bromo-5-fluorobenzoate CAS 1196693-85-2 chemical properties and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Anthranilates in Medicinal Chemistry
Methyl 4-amino-2-bromo-5-fluorobenzoate is a halogenated aromatic compound belonging to the class of anthranilates, which are esters of aminobenzoic acid. Such molecules are of significant interest in the field of drug discovery and development, serving as versatile scaffolds and key building blocks for the synthesis of a wide array of pharmacologically active molecules.[1][2] The strategic placement of halogen atoms, in this case, bromine and fluorine, on the aromatic ring can profoundly influence the physicochemical and biological properties of the parent molecule.[3] Fluorine, for instance, is often introduced to enhance metabolic stability, binding affinity, and lipophilicity, while bromine can participate in halogen bonding and other interactions, potentially improving potency and selectivity for a biological target.[3][4] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, and the potential applications of Methyl 4-amino-2-bromo-5-fluorobenzoate, positioning it as a valuable intermediate for medicinal chemists.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1196693-85-2 | [5][6] |
| Molecular Formula | C₈H₇BrFNO₂ | [5] |
| Molecular Weight | 248.05 g/mol | [5] |
| IUPAC Name | methyl 4-amino-2-bromo-5-fluorobenzoate | [5] |
| Synonyms | 4-Amino-2-bromo-5-fluoro-benzoic acid methyl ester, Benzoic acid, 4-amino-2-bromo-5-fluoro-, methyl ester | [5] |
| InChI | InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | [5] |
| InChI Key | CKJNUHFTKVVRPG-UHFFFAOYSA-N | [5] |
| Canonical SMILES | COC(=O)C1=CC(F)=C(N)C=C1Br | [5] |
Note: Physical properties such as melting point, boiling point, and solubility are not yet reported in peer-reviewed literature and would require experimental determination.
Molecular Structure and Key Features
The molecular architecture of Methyl 4-amino-2-bromo-5-fluorobenzoate provides several reactive sites, making it a versatile synthetic intermediate.
Caption: Molecular structure of Methyl 4-amino-2-bromo-5-fluorobenzoate highlighting key functional groups.
The key reactive centers include:
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The Amino Group (-NH₂): This group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.
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The Ester Group (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.
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The Aromatic Ring: The electron-donating amino group and the electron-withdrawing halogen atoms influence the reactivity of the benzene ring towards electrophilic and nucleophilic aromatic substitution reactions. The bromine atom is also amenable to cross-coupling reactions.
Proposed Synthetic Workflow
A direct, experimentally validated synthesis for Methyl 4-amino-2-bromo-5-fluorobenzoate is not prominently described in the literature. However, a plausible and chemically sound synthetic route can be proposed based on established methodologies for the synthesis of substituted aminobenzoates.[7][8][9] The proposed pathway involves a multi-step process starting from a commercially available precursor.
Caption: Proposed Fischer esterification route to Methyl 4-amino-2-bromo-5-fluorobenzoate.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol describes the Fischer esterification of the corresponding carboxylic acid, a standard and reliable method for synthesizing methyl esters.
Materials:
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4-Amino-2-bromo-5-fluorobenzoic acid
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Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-2-bromo-5-fluorobenzoic acid in an excess of anhydrous methanol.
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Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Neutralization: Dilute the residue with ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
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Purification: The crude Methyl 4-amino-2-bromo-5-fluorobenzoate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Applications in Drug Discovery and Development
Substituted aminobenzoic acids and their esters are privileged structures in medicinal chemistry.[1][10][11] While specific applications of Methyl 4-amino-2-bromo-5-fluorobenzoate are not yet widely reported, its structural motifs suggest significant potential as a key intermediate in the synthesis of novel therapeutic agents.
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Scaffold for Bioactive Molecules: The presence of multiple reactive sites allows for the elaboration of the core structure to generate libraries of compounds for high-throughput screening.
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Anti-cancer Agents: The 2-aminothiazole scaffold, which can be synthesized from aminobenzoate precursors, is a component of numerous anti-cancer agents targeting various kinases and other cellular pathways.[12]
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Anti-inflammatory and Analgesic Drugs: Fluorinated aminobenzoic acid derivatives are known to be important building blocks in the development of anti-inflammatory and analgesic medications.[13]
-
Modulation of Pharmacokinetic Properties: The introduction of fluorine and bromine can be a strategic approach to fine-tune the metabolic stability, permeability, and overall pharmacokinetic profile of a drug candidate.[3]
Safety and Handling
Specific safety data for Methyl 4-amino-2-bromo-5-fluorobenzoate is not available. However, based on the data for structurally related compounds, such as other halogenated aminobenzoates, the following general precautions should be observed.[14][15][16]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields.
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Disclaimer: This safety information is based on related compounds and should be used as a general guideline. A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before handling.
Conclusion
Methyl 4-amino-2-bromo-5-fluorobenzoate is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry. Its unique substitution pattern of amino, bromo, and fluoro groups on a benzoate scaffold offers a rich platform for the synthesis of novel compounds with diverse biological activities. While detailed experimental data for this specific compound is currently lacking, this technical guide provides a solid foundation of its known properties, a plausible synthetic strategy, and a clear rationale for its application in the pursuit of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of Methyl 4-amino-2-bromo-5-fluorobenzoate is warranted to fully unlock its potential in drug discovery.
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